
8-(trifluoromethyl)-9H-purin-6-ol
Vue d'ensemble
Description
Trifluoromethyl-containing compounds are known for their abundance in pharmaceuticals and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . They are used in the synthesis of diverse fluorinated compounds .
Synthesis Analysis
The C–F bond is the strongest single bond in organic compounds. It is a challenging task to study the activation of the C–F bond in organic synthesis. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group is often incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances have been made in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
Trifluoromethyl iodide is a chemical compound with a molecular weight of 195.91 g/mol. It is a colorless and odorless gas at room temperature. Trifluoromethyl iodide has a melting point of -110°C (-166°F) and a boiling point of -22.5°C (-8.5°F). Its physical state is that of a gas, and it has a vapor pressure of 78.4 psia at 25°C (77°F) .Applications De Recherche Scientifique
Fluoroalkylation in Aqueous Media
Fluoroalkylation, including trifluoromethylation which is closely related to the functional group in 8-(trifluoromethyl)-9H-purin-6-ol, has significant implications in designing pharmaceuticals, agrochemicals, and functional materials. Recent advancements have focused on developing environmentally friendly fluoroalkylation reactions in aqueous media. This approach aligns with green chemistry principles, utilizing water as a solvent or reactant to incorporate fluorinated groups into molecules, enhancing their physical, chemical, or biological properties (Song et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental impact and biodegradation of polyfluoroalkyl chemicals, which share structural similarities with 8-(trifluoromethyl)-9H-purin-6-ol, have been extensively studied. Understanding the microbial degradation pathways of these chemicals is crucial for assessing their fate in the environment and potential risks. Research has focused on laboratory investigations to bridge the knowledge gap regarding the environmental biodegradability and degradation products of such compounds (Liu & Avendaño, 2013).
Antioxidant Activity Analysis
The study of antioxidants, including those derived from purine structures similar to 8-(trifluoromethyl)-9H-purin-6-ol, is significant in various fields such as food engineering and medicine. Various assays like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP have been developed to determine the antioxidant activity of compounds, providing insights into their potential health benefits and mechanisms of action (Munteanu & Apetrei, 2021).
Synthesis and Biological Activity of 8-Hydroxyquinolines
Compounds containing the 8-hydroxyquinoline nucleus, similar in structural motif to 8-(trifluoromethyl)-9H-purin-6-ol, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. Recent advances in the synthesis of 8-hydroxyquinoline derivatives have shown significant pharmacological potential, suggesting that similar approaches could be applied to 8-(trifluoromethyl)-9H-purin-6-ol derivatives for developing new therapeutic agents (Saadeh et al., 2020).
Applications of Fluorous Porphyrinoids
Fluorous porphyrinoids, which share the incorporation of fluorinated groups with 8-(trifluoromethyl)-9H-purin-6-ol, have been explored for their applications in medicine and materials. Their enhanced photo and oxidative stability due to fluoro groups make them attractive for developing advanced functional materials for applications like sensors, photonic devices, biomedical imaging, and catalysts (Aggarwal et al., 2021).
Mécanisme D'action
Target of Action
It’s known that trifluoromethyl group-containing compounds have been used in various fda-approved drugs over the past 20 years . These compounds have shown numerous pharmacological activities , suggesting a wide range of potential targets.
Mode of Action
Trifluoromethyl groups are known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 8-(trifluoromethyl)-9H-purin-6-ol may interact with its targets in a similar manner, potentially enhancing the compound’s overall effectiveness.
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth and make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) . This suggests that 8-(trifluoromethyl)-9H-purin-6-ol could potentially influence a variety of biochemical pathways.
Pharmacokinetics
A study on a similar compound, [18f]sdm-18, showed that the modification of the imidazole moiety with a trifluoromethyl group resulted in faster kinetics for tracer’s uptake . This suggests that 8-(trifluoromethyl)-9H-purin-6-ol might have similar ADME properties.
Result of Action
The presence of the trifluoromethyl group in various fda-approved drugs suggests that this group plays a significant role in the therapeutic effects of these drugs .
Action Environment
It’s known that the trifluoromethyl group enhances certain properties of drugs, such as metabolic stability , which suggests that this compound may be relatively stable in various environmental conditions.
Safety and Hazards
Safety data sheets for related compounds suggest that trifluoromethyl-containing compounds should be handled with care. They may be combustible and cause skin burns and eye damage. It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling these compounds .
Orientations Futures
The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs. With due significance, future research aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Propriétés
IUPAC Name |
8-(trifluoromethyl)-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-2-3(13-5)10-1-11-4(2)14/h1H,(H2,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDIFVVKEBYXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)NC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402289 | |
| Record name | 8-trifluoromethylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(trifluoromethyl)-9H-purin-6-ol | |
CAS RN |
2268-13-5 | |
| Record name | 1,7-Dihydro-8-(trifluoromethyl)-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 330765 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC330765 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-trifluoromethylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

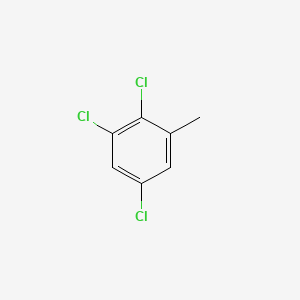

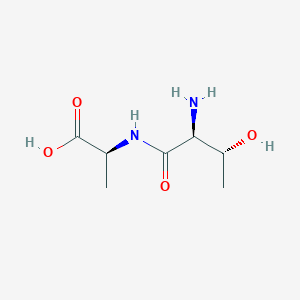
![(3-Thiophen-2-ylmethyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B3024327.png)
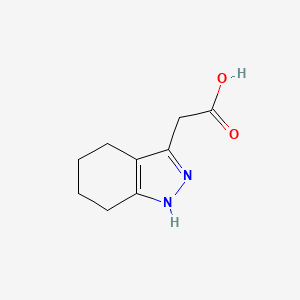
![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B3024330.png)
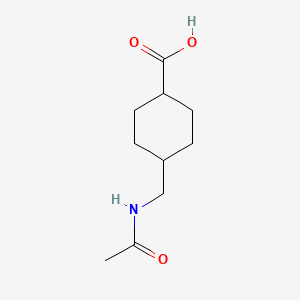
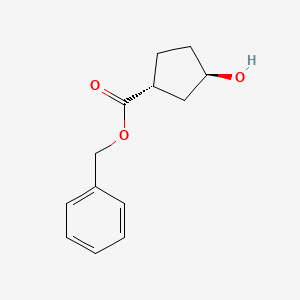
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3024334.png)

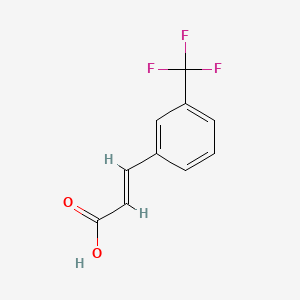
![6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3024341.png)

